2,3-Epoxypropyltrimethylammonium chloride
Overview
Description
2,3-Epoxypropyltrimethylammonium chloride is a chemical compound with the molecular formula C6H14ClNO. It is characterized by the presence of both epoxy and quaternary ammonium functional groups. This compound is widely used in various industries due to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
2,3-Epoxypropyltrimethylammonium chloride, also known as GLYCIDYLTRIMETHYLAMMONIUM CHLORIDE, is a quaternary ammonium compound . It primarily targets various substrates such as starch, cellulose, guar gum, and polyacrylamide . These substrates play crucial roles in various industries, including paper, daily chemical, petroleum, and water treatment industries .
Mode of Action
The compound acts as a solid active cationic etherifying agent . It reacts with these substrates to produce a variety of products . The interaction of the compound with its targets leads to modifications that enhance the properties of these substrates .
Biochemical Pathways
It is known that the compound can react with various substrates in organic synthesis, particularly in phosphorylation reactions .
Pharmacokinetics
It’s known that the compound is soluble in water and methanol , which could influence its bioavailability.
Result of Action
The primary result of the action of this compound is the production of cationic starches with augmented thickening properties . This enhancement makes them invaluable in industries ranging from water treatment to paper and textile processing .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable and incompatible with oxidizing agents . It’s also known to be toxic to aquatic life with long-lasting effects , indicating that its release into the environment should be avoided .
Biochemical Analysis
Biochemical Properties
2,3-Epoxypropyltrimethylammonium chloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to react with nucleophiles, such as amino acids and proteins, forming stable covalent bonds. This interaction is particularly important in the modification of starches, where this compound is used to introduce cationic groups, enhancing the starch’s binding properties . Additionally, it can interact with enzymes involved in the cationization process, facilitating the modification of biomolecules.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that exposure to this compound can lead to changes in the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can impact cellular metabolism by modifying the activity of enzymes involved in metabolic pathways, leading to altered levels of metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to nucleophilic sites on proteins and enzymes, leading to changes in their structure and function. For example, it can inhibit or activate enzymes by modifying their active sites, resulting in altered enzymatic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known to be relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal effects on cellular function and overall health. At higher doses, it can cause toxic effects, including damage to organs such as the kidneys and liver . Studies have identified a threshold dose above which adverse effects become significant, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic interactions can influence the overall metabolic flux and levels of metabolites, impacting cellular function and health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues, depending on its affinity for certain biomolecules and cellular components. Understanding the transport and distribution of this compound is crucial for predicting its effects in different biological contexts.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modify cytosolic proteins and enzymes. The subcellular localization of this compound is an important factor in determining its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Epoxypropyltrimethylammonium chloride can be synthesized through the reaction of trimethylamine with epichlorohydrin. The reaction typically occurs in an aqueous medium under controlled temperature conditions. The process involves the formation of an intermediate, which subsequently reacts to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and maintained at specific temperatures to ensure optimal yield. The reaction is monitored to control the formation of by-products and to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Epoxypropyltrimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The epoxy group can react with nucleophiles, leading to ring-opening reactions.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as amines and thiols can react with the epoxy group.
Reaction Conditions: These reactions typically occur under mild conditions, often in aqueous or organic solvents.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with amines can lead to the formation of amino alcohols .
Scientific Research Applications
2,3-Epoxypropyltrimethylammonium chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Glycidyltrimethylammonium chloride
- N,N,N-Trimethyl oxiranemethaminium chloride
- N,N,N-Trimethyl (oxiran-2-yl)methanaminium chloride
Comparison: 2,3-Epoxypropyltrimethylammonium chloride is unique due to its combination of an epoxy group and a quaternary ammonium group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it highly versatile in various applications. Compared to similar compounds, it offers enhanced reactivity and stability, making it a preferred choice in industrial and research settings .
Properties
IUPAC Name |
trimethyl(oxiran-2-ylmethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO.ClH/c1-7(2,3)4-6-5-8-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVAFTRIIUSGLK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1CO1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NOCl, C6H14ClNO | |
Record name | EPTAC (70-75 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51838-31-4 | |
Record name | 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1), homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51838-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1044643 | |
Record name | Glycidyl trimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, COLOURLESS-TO-LIGHT-YELLOW CLEAR ODOURLESS LIQUID. | |
Record name | 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | EPTAC (70-75 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: miscible | |
Record name | EPTAC (70-75 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.1 g/cm³ | |
Record name | EPTAC (70-75 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
3033-77-0, 51838-31-4 | |
Record name | Glycidyltrimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3033-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Glycidyl trimethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003033770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Epoxypropyltrimethylammonium chloride | |
Source | DTP/NCI | |
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Record name | 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Glycidyl trimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-epoxypropyltrimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.293 | |
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Record name | 51838-31-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCIDYLTRIMETHYLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283XH39M8X | |
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Record name | EPTAC (70-75 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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